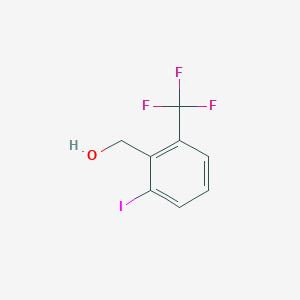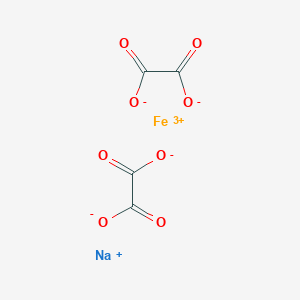
Sodium ferric oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ferric oxalate, also known as sodium trisoxalatoferrate (III), is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]. It is a salt consisting of ferrioxalate anions and sodium cations. The ferrioxalate anion is a transition metal complex containing an iron atom in the +3 oxidation state coordinated by three bidentate oxalate ions. This compound is known for its lime green hydrated crystals and its sensitivity to light and higher-energy electromagnetic radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium ferric oxalate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The equilibrium is attained slowly at room temperature. The product can be crystallized by evaporating the solution just below boiling until small crystals appear, then allowing it to cool. Methanol or ethanol can be added to precipitate the product .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity. The use of hydrogen peroxide may be employed to maintain the iron in the +3 oxidation state during the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Sodium ferric oxalate undergoes various chemical reactions, including photolysis, reduction, and complexation.
Common Reagents and Conditions:
Photolysis: Under light exposure, this compound decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide.
Reduction: this compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of iron (II) oxalate.
Complexation: It can form complexes with other metal ions through ligand exchange reactions
Major Products:
Photolysis: Iron (II) oxalate and carbon dioxide.
Reduction: Iron (II) oxalate.
Complexation: Various metal-oxalate complexes
Aplicaciones Científicas De Investigación
Sodium ferric oxalate has a wide range of applications in scientific research:
Chemistry: Used as a photochemical reagent to study light-induced electron transfer reactions.
Biology: Employed in studies involving iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the synthesis of other iron complexes and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of sodium ferric oxalate primarily involves its photolytic properties. Upon exposure to light, intramolecular electron transfer occurs from the oxalate to the iron center, resulting in the formation of iron (II) and the release of carbon dioxide. This process is rapid, occurring on a sub-picosecond timescale. The oxidized oxalate dissociates, forming free solvated carbon dioxide and other reactive species .
Comparación Con Compuestos Similares
Potassium ferrioxalate: Similar in structure but contains potassium cations instead of sodium.
Iron (II) oxalate: Contains iron in the +2 oxidation state and is less stable under light exposure.
Ferric oxalate: Similar in composition but differs in its hydration state and coordination environment
Uniqueness: Sodium ferric oxalate is unique due to its high solubility in water, its distinct lime green color, and its sensitivity to light, making it particularly useful in photochemical studies and applications .
Propiedades
Fórmula molecular |
C4FeNaO8 |
|---|---|
Peso molecular |
254.87 g/mol |
Nombre IUPAC |
sodium;iron(3+);oxalate |
InChI |
InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |
Clave InChI |
MKBNNYRMBCFUSH-UHFFFAOYSA-J |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


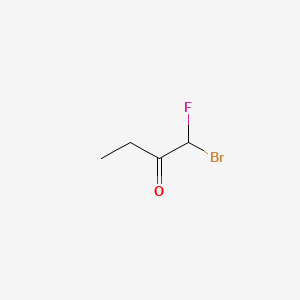
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
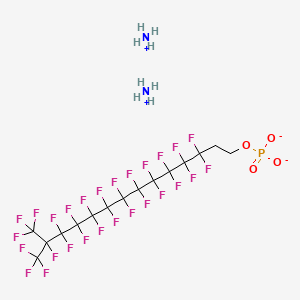
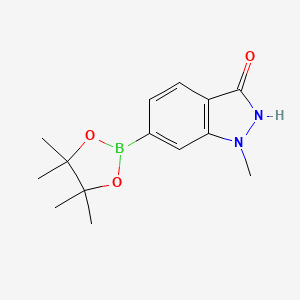

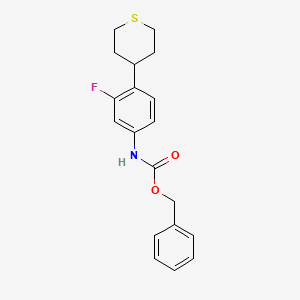
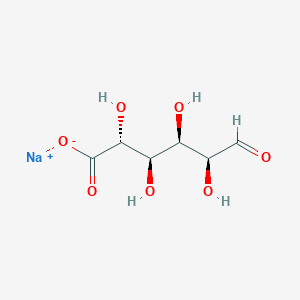
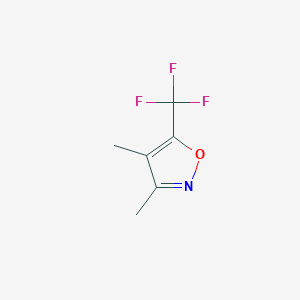
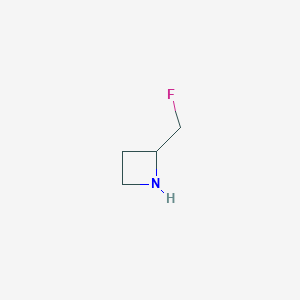
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
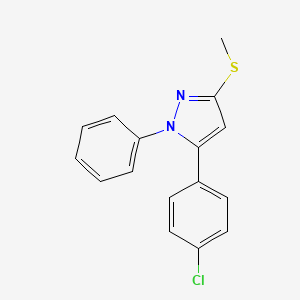
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
